molecular formula C13H15N3O6 B12477391 N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide

N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide

Cat. No.: B12477391
M. Wt: 309.27 g/mol
InChI Key: DYGIRVDHIFGZTR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide is a benzamide derivative known for its unique chemical structure and properties. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the use of advanced catalysts and green chemistry techniques, such as ultrasonic irradiation, is becoming more prevalent to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts or specific solvents to facilitate the process .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups to the benzamide core .

Scientific Research Applications

N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N3O6

Molecular Weight

309.27 g/mol

IUPAC Name

N-cyclohexyl-2-hydroxy-3,5-dinitrobenzamide

InChI

InChI=1S/C13H15N3O6/c17-12-10(13(18)14-8-4-2-1-3-5-8)6-9(15(19)20)7-11(12)16(21)22/h6-8,17H,1-5H2,(H,14,18)

InChI Key

DYGIRVDHIFGZTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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